Boc-DL-Glu(Obzl)-OH Boc-DL-Glu(Obzl)-OH
Brand Name: Vulcanchem
CAS No.: 117997-81-6
VCID: VC21537414
InChI: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol

Boc-DL-Glu(Obzl)-OH

CAS No.: 117997-81-6

Cat. No.: VC21537414

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-DL-Glu(Obzl)-OH - 117997-81-6

CAS No. 117997-81-6
Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)
Standard InChI Key AJDUMMXHVCMISJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Chemical Structure and Properties

Physical and Chemical Properties

Boc-DL-Glu(Obzl)-OH exhibits specific physical and chemical properties that are important to consider when utilizing it in laboratory settings. These properties determine its handling requirements, storage conditions, and reactivity in synthetic procedures.

Table 1: Physical and Chemical Properties of Boc-DL-Glu(Obzl)-OH

PropertyValueNotes
Molecular FormulaC17H23NO6Contains carbon, hydrogen, nitrogen, and oxygen
Molecular Weight337.4 g/molModerate molecular weight for a protected amino acid
Physical StateSolidTypically exists as a white to off-white crystalline powder
Canonical SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OStandardized chemical notation
InChI KeyAJDUMMXHVCMISJ-UHFFFAOYSA-NUnique chemical identifier
SolubilitySoluble in organic solventsTypically dissolves in DMF, DCM, THF, and similar solvents
StabilityStable at room temperatureShould be stored away from strong acids and bases
Optical RotationApproximately zeroDue to racemic nature (equal mixture of D and L forms)

The compound's solubility in organic solvents facilitates its use in peptide synthesis protocols, which often employ solvents like dimethylformamide (DMF) or dichloromethane (DCM). Its stability under standard laboratory conditions allows for convenient handling, though care should be taken to avoid exposure to strong acids that could prematurely cleave the Boc group.

Spectroscopic Characteristics

Identification and quality assessment of Boc-DL-Glu(Obzl)-OH typically relies on various spectroscopic methods. The compound displays characteristic spectral patterns that help confirm its identity and purity:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals including:

  • Singlet at approximately 1.4 ppm for the tert-butyl group (9 protons)

  • Complex signals in the 7.3-7.4 ppm region for the aromatic protons of the benzyl group

  • Signals corresponding to the glutamic acid backbone protons

  • Exchangeable proton signals for the NH and COOH groups

Infrared (IR) spectroscopy would show characteristic absorption bands for:

  • Carbamate C=O stretch (Boc group)

  • Ester C=O stretch (benzyl ester)

  • Carboxylic acid C=O stretch (free alpha-carboxyl)

  • N-H stretch (carbamate)

  • Aromatic C-H stretches (benzyl group)

Synthesis and Preparation

Purification Methods

After synthesis, Boc-DL-Glu(Obzl)-OH requires purification to remove reagents, byproducts, and any partially protected intermediates. Standard purification methods include:

  • Recrystallization from appropriate solvent systems (often ethyl acetate/hexanes mixtures)

  • Column chromatography using silica gel with gradient elution

  • Preparative high-performance liquid chromatography (HPLC) for higher purity requirements

The Merck Millipore literature describes a general procedure for converting cyclohexylamine (CHA) or dicyclohexylamine (DCHA) salts of protected amino acids to their free acid forms, which may be applicable to the final purification step for Boc-DL-Glu(Obzl)-OH :

"1. Suspend 5 mmole of CHA or DCHA salt in 20 ml ethyl acetate in a separating funnel.
2. Add approx. 1.2 equivalents of ice-cold 10% H3PO4 until pH 3 is reached. Shake until all solid is dissolved."

This procedure continues with separation of the organic layer, washing with cold water, drying over sodium sulfate, and concentration to obtain the free acid form.

Quality Control Considerations

Quality control for Boc-DL-Glu(Obzl)-OH is essential to ensure its suitability for peptide synthesis applications. Key quality parameters include:

  • Chemical purity (typically >98% as determined by HPLC)

  • Absence of deprotected or partially protected impurities

  • Confirmation of structure by spectroscopic methods (NMR, IR, MS)

  • Determination of water content and residual solvents

These quality control measures help ensure consistent performance in peptide synthesis protocols, where impurities can lead to failed reactions or side products.

Applications in Peptide Synthesis

Role in Boc-Based Peptide Synthesis

Boc-DL-Glu(Obzl)-OH serves as an essential building block in Boc-based peptide synthesis strategies. The Merck Millipore document specifically lists Boc-Glu(OBzl)-OH among its "recommended protected derivatives for Boc synthesis" , indicating the importance of this protection pattern for glutamic acid in peptide chemistry.

In Boc-based solid-phase peptide synthesis (SPPS), peptides are built on a solid support by sequential addition of protected amino acids. After each coupling reaction, the Boc group is removed using trifluoroacetic acid (TFA), exposing a new amino group for the next coupling step. Throughout this process, the benzyl ester protection on the gamma-carboxyl group remains intact, preventing unwanted side reactions.

The use of Boc-DL-Glu(Obzl)-OH allows incorporation of glutamic acid residues into peptide sequences with control over side-chain reactivity. This is particularly important for glutamic acid, which contains an additional carboxyl group that could otherwise form undesired peptide bonds or undergo side reactions.

Deprotection Strategies

The selective removal of protecting groups from Boc-DL-Glu(Obzl)-OH follows established protocols in peptide chemistry, with different conditions required for each protecting group:

  • Boc Group Removal:

    • Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v)

    • Can also be removed with other strong acids such as HCl in dioxane

    • The Merck Millipore document notes that "temperature and time play an important role in suppressing aspartimide formation when using strong acids" , a consideration that may also apply to glutamic acid derivatives

  • Benzyl Ester (Obzl) Removal:

    • Typically accomplished through catalytic hydrogenation using palladium catalysts (such as Pd/C)

    • Alternatively, can be cleaved using strong acids like hydrogen fluoride (HF)

    • May also be removed using liquid ammonia/sodium

The orthogonal nature of these deprotection conditions allows for selective removal of either protecting group, providing flexibility in peptide synthesis strategies.

Comparison with Similar Compounds

Comparison with Other Protected Glutamic Acid Derivatives

Various protected derivatives of glutamic acid are available for peptide synthesis, each with specific properties and applications. The choice between these derivatives depends on the synthetic strategy, desired selectivity, and compatibility with other reaction conditions.

Table 2: Comparison of Boc-DL-Glu(Obzl)-OH with Similar Protected Glutamic Acid Derivatives

CompoundAlpha-Amino ProtectionGamma-Carboxyl ProtectionAlpha-Carboxyl StatusKey FeaturesApplications
Boc-DL-Glu(Obzl)-OHBocBenzyl esterFreeRacemic mixture, orthogonal protectionGeneral peptide synthesis, non-stereospecific applications
Boc-Glu(OBzl)-OHBocBenzyl esterFreeListed in Merck Millipore as recommended for Boc synthesis Stereospecific peptide synthesis
Fmoc-Glu(OtBu)-OHFmoctert-Butyl esterFreeListed in Merck Millipore as recommended for Fmoc synthesis Fmoc-based peptide synthesis
Boc-Glu(OcHx)-OHBocCyclohexyl esterFreeMore hindered ester, increased stabilitySequences prone to side reactions
Z-Glu(OBzl)-OHBenzyloxycarbonyl (Z)Benzyl esterFreeAlternative amino protectionSpecialized applications

The Merck document specifically recommends Boc-Glu(OBzl)-OH for Boc-based synthesis protocols , highlighting the importance of the benzyl ester protection strategy for the gamma-carboxyl group in glutamic acid.

Research Applications

Role in Peptide-Based Therapeutics

Protected glutamic acid derivatives like Boc-DL-Glu(Obzl)-OH are crucial components in the synthesis of peptide-based therapeutics containing glutamic acid residues. These therapeutics include:

  • Enzyme inhibitors targeting specific biochemical pathways

  • Receptor agonists and antagonists for various cell signaling processes

  • Peptide hormones and their synthetic analogs

  • Immunomodulatory peptides for treating autoimmune conditions

  • Anti-cancer peptides targeting specific cellular mechanisms

The ability to incorporate glutamic acid with controlled reactivity enables researchers to explore structure-activity relationships and develop peptides with optimized pharmacological properties.

Applications in Protein Engineering

Beyond therapeutic applications, Boc-DL-Glu(Obzl)-OH plays a role in protein engineering efforts aiming to:

  • Create modified proteins with novel functions

  • Develop protein fragments for structural studies

  • Synthesize enzyme active site analogs for mechanistic investigations

  • Produce isotopically labeled peptides for NMR studies

  • Generate peptide libraries for screening applications

These applications leverage the controlled reactivity provided by the protecting groups to achieve precise modifications in complex peptide structures.

Future Research Directions

Current trends in peptide chemistry suggest several future directions for research involving protected glutamic acid derivatives like Boc-DL-Glu(Obzl)-OH:

  • Development of improved deprotection methods with reduced side reactions

  • Integration with automated synthesis platforms for higher throughput

  • Application of green chemistry principles to reduce environmental impact

  • Exploration of novel coupling methods for challenging sequences

  • Combination with other synthetic approaches, such as native chemical ligation

These directions reflect the ongoing importance of protected amino acids in advancing peptide chemistry and its applications across multiple fields.

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